

3-Iodopropanal CAS number and molecular structure

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Compound of Interest

Compound Name: 3-Iodopropanal

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An In-depth Technical Guide to 3-Iodopropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Iodopropanal**, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. Due to its dual reactivity, possessing both an aldehyde and an iodo group, it serves as a valuable building block for the synthesis of complex molecular architectures.

Chemical Identity and Molecular Structure

3-Iodopropanal is a simple, yet reactive, molecule. Its chemical identity is well-defined by its CAS number and molecular structure.

- CAS Number: 138174-36-4[1]
- Molecular Formula: C₃H₅IO[1]
- IUPAC Name: **3-iodopropanal**[1]
- Synonyms: Propanal, 3-iodo-; ss-Jodpropionaldehyd[1]

Molecular Structure:

The structure of **3-Iodopropanal** consists of a three-carbon chain with an aldehyde functional group at one terminus and an iodine atom at the other.

2D and 3D Representations:

A 2D chemical structure and a 3D conformer model of **3-Iodopropanal** can be found on PubChem (CID 17868755).[\[1\]](#)

Physicochemical Properties

While experimental data for **3-Iodopropanal** is not widely available, computed properties provide valuable insights into its physical and chemical characteristics.

Property	Value	Source
Molecular Weight	183.98 g/mol	PubChem [1]
Exact Mass	183.93851 Da	PubChem [1]
XLogP3-AA	0.8	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	1	PubChem [1]
Rotatable Bond Count	1	PubChem [1]
Topological Polar Surface Area	17.1 Å ²	PubChem [1]

Synthesis of 3-Iodopropanal

A common and effective method for the synthesis of **3-Iodopropanal** is the oxidation of its corresponding primary alcohol, 3-Iodo-1-propanol. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are well-suited for this transformation as they are known to oxidize primary alcohols to aldehydes with high efficiency and selectivity, minimizing over-oxidation to carboxylic acids.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: Oxidation of 3-Iodo-1-propanol using Pyridinium Chlorochromate (PCC)

This protocol is a representative method for the synthesis of **3-Iodopropanal**.

Materials:

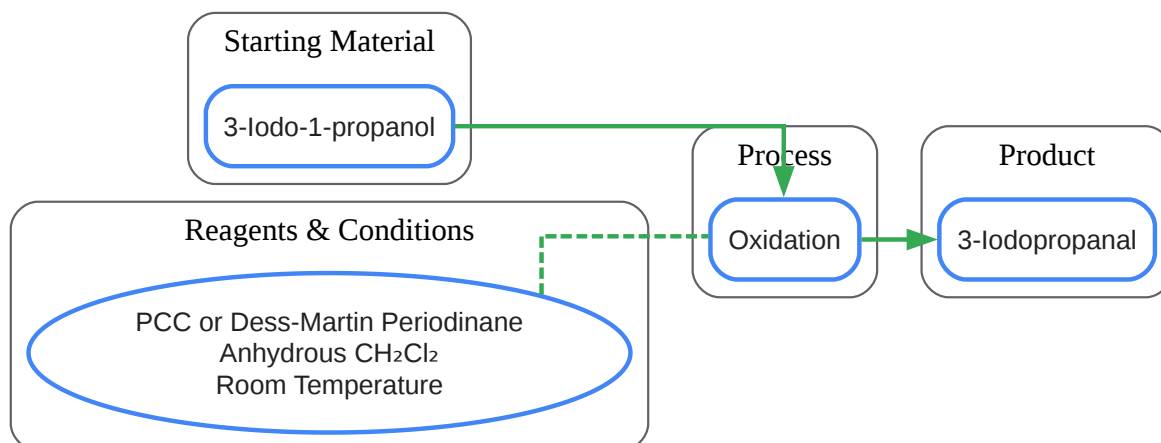
- 3-Iodo-1-propanol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (CH_2Cl_2)
- Celite or silica gel
- Anhydrous diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A solution of 3-Iodo-1-propanol (1 equivalent) in anhydrous dichloromethane is added to a suspension of Pyridinium chlorochromate (1.5 equivalents) and Celite in anhydrous dichloromethane at room temperature under an inert atmosphere (e.g., argon or nitrogen).
- The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts and other solid byproducts.
- The filtrate is concentrated under reduced pressure to yield the crude **3-Iodopropanal**.
- Further purification can be achieved by column chromatography on silica gel if necessary.

Safety Precautions:

- PCC is a toxic chromium salt and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.^[5]
- All solvents should be anhydrous to prevent side reactions.^[5]



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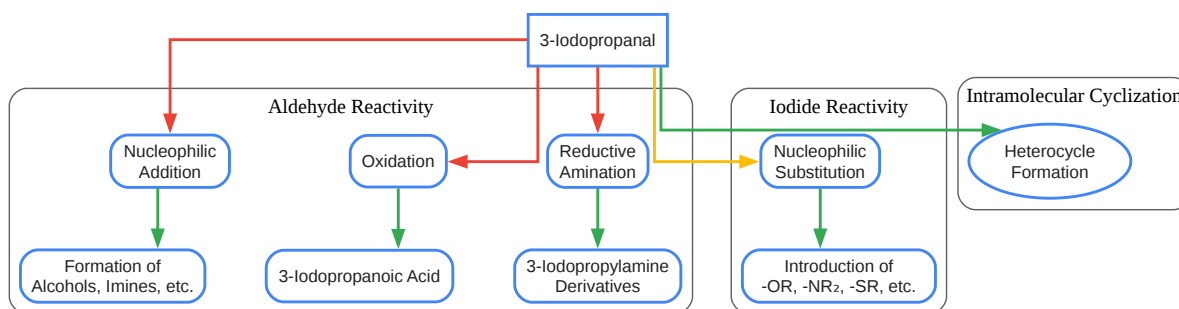
Caption: Synthetic workflow for the preparation of **3-Iodopropanal**.

Reactivity and Applications in Drug Development

3-Iodopropanal is a bifunctional molecule, and its reactivity is characterized by the distinct chemical properties of the aldehyde and the primary alkyl iodide.

- **Aldehyde Group:** The aldehyde functionality is susceptible to nucleophilic attack, making it a precursor for the formation of alcohols, amines, and various heterocyclic systems. It can also undergo oxidation to a carboxylic acid or reduction to an alcohol.^{[6][7]}
- **Iodo Group:** The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at this position.

This dual reactivity makes **3-Iodopropanal** a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds and other complex molecules with potential therapeutic applications. Aldehydes are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).^[6]



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Caption: Reactivity and synthetic potential of **3-iodopropanal**.

Spectroscopic Characterization (Predicted)

While experimental spectra for **3-iodopropanal** are not readily available, the expected spectroscopic features can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show a triplet for the aldehydic proton (CHO), a triplet for the methylene group adjacent to the iodine (CH_2I), and a multiplet for the central methylene group (CH_2).
- ^{13}C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the carbonyl carbon, and two for the methylene carbons.
- IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band around $1720\text{--}1740\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ stretch of the aldehyde. There would also be C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm^{-1} .^[8]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of **3-iodopropanal**. Fragmentation patterns would likely involve the loss of iodine and cleavage adjacent to the carbonyl group.

Handling, Storage, and Safety

Specific safety data for **3-Iodopropanal** is not widely available. However, based on the reactivity of similar iodo- and aldehyde-containing compounds, the following precautions are recommended:

- **Handling:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
- **Storage:** Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere. Aldehydes can be sensitive to air and light.
- **Hazards:** Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.

This guide provides a foundational understanding of **3-Iodopropanal** for its application in research and development. As a versatile bifunctional intermediate, it holds promise for the synthesis of novel and complex molecules in the pharmaceutical industry. Further research into its experimental properties and reactivity is warranted to fully explore its synthetic potential.

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